Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside involves several chemical transformations. For instance, Matta, Vig, and Abbas (1984) describe a process where the compound is prepared by methylation of its precursor with methyl iodide-silver oxide in N,N-dimethylformamide, followed by selective benzoylation and toluenesulfonylation (Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

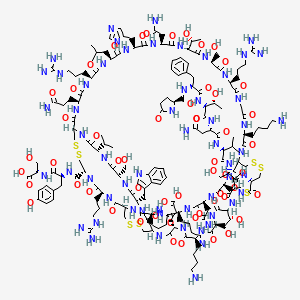

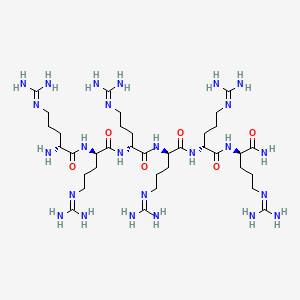

Analysis of the molecular structure of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside reveals its complex and intricate design. Hu et al. (2011) provide insights into its crystalline structure, highlighting the distinct chair conformations and the amide bond trans conformation (Hu, Zhang, Oliver, & Serianni, 2011).

Chemical Reactions and Properties

The compound exhibits various reactions owing to its functional groups. For example, it can undergo glycosylation reactions as demonstrated by different researchers, leading to the formation of diverse disaccharide derivatives (Matta, Vig, & Abbas, 1984).

Applications De Recherche Scientifique

Synthetic Pathways and Methodologies

Research has explored the synthesis of various sugar derivatives and glycosides, demonstrating the utility of methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside in glycosylation reactions. For instance, a study outlined the side products of glycosidation involving similar compounds, shedding light on the complexities of these reactions and their optimization for desired outcomes (Madaj et al., 2002). Another research demonstrated an efficient synthesis of β-D-hexopyranosides from 2-acetamido-2-deoxy-β-D-glucose, indicating the compound's role in synthesizing rare sugar derivatives (Cai, Ling, & Bundle, 2009).

Molecular Structure Analysis

The crystal structure analysis of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside dihydrate has provided insights into the molecular conformations and interactions of sugar molecules, facilitating the understanding of their physical and chemical properties (Hu, Zhang, Oliver, & Serianni, 2011). Such analyses are crucial for designing molecules with specific biological activities.

Development of Biologically Active Molecules

The compound has been instrumental in the synthesis of glycosides with potential biological activities. For example, the synthesis and characterization of monosaccharide derivatives, including the exploration of sugar-based prolinamides in asymmetric synthesis, highlight the compound's role in creating molecules with specific enantioselective properties (Agarwal & Peddinti, 2012). These molecules have implications in drug development and the study of biological mechanisms.

Novel Synthesis Techniques

Innovative techniques for the synthesis of saponins containing the D-glucosamine residue, showcasing antitumor activities, demonstrate the compound's utility in developing new therapeutic agents (Myszka, Bednarczyk, Najder, & Kaca, 2003). These studies open avenues for the design and synthesis of novel compounds with significant biological effects.

Propriétés

IUPAC Name |

N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDVOAZVARITEI-ANNNQLRWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)